Picrosteganol

Description

Historical Context of Lignan (B3055560) Research and Analogues

Historically, research focused on the isolation and structural elucidation of these compounds from various plant sources. nih.gov A significant milestone in lignan research was the discovery of podophyllotoxin (B1678966) from the genus Podophyllum, which became a well-known antitumor agent. nih.gov This discovery spurred further investigation into related compounds for their pharmacological potential. nih.govdntb.gov.ua Initially, lignans (B1203133) were believed to be synthesized only in plants. nih.gov However, a paradigm shift occurred in the 1980s with the identification of lignans produced by the gut microbiota in humans and animals from plant-based precursors; these are often referred to as enterolignans or mammalian lignans. nih.govfrontiersin.orgnih.gov

Early research primarily identified secoisolariciresinol (B192356) and matairesinol (B191791) as key plant lignans. wikipedia.org Subsequent studies expanded this list to include compounds like pinoresinol (B1678388) and lariciresinol (B1674508), which are now understood to be major contributors to dietary lignan intake. wikipedia.org The focus of lignan research has been diverse, spanning chemistry, pharmacology, and plant sciences, with a significant emphasis on their potential roles in mitigating chronic diseases such as cancer and cardiovascular conditions. nih.gov

Picrosteganol within the Steganacin (B1217048) Analog Family

This compound is a stereoisomer of steganol and is classified as an analogue of steganacin. scirp.orgjst.go.jpresearchgate.net The parent compound, steganacin, is a dibenzocyclooctadiene lignan lactone first isolated from the Ethiopian plant Steganotaenia araliacea. acs.orggoogle.com In the 1970s, steganacin and its related ester, steganangin (B1265356), were identified as potent antileukemic agents, which catalyzed significant interest in this specific family of lignans. acs.orggoogle.comtandfonline.com

The steganacin family is characterized by a unique and complex dibenzocyclooctadiene ring system fused to a lactone ring. acs.orgontosight.ai this compound is specifically an isomer of steganol, which is the alcohol corresponding to the acetate (B1210297) ester, steganacin. The synthesis of this compound and its epimer, Epithis compound, was achieved through the selective isomerization of steganol and episteganol, respectively. jst.go.jpresearchgate.net This isomerization occurs at the alpha-position relative to the lactone carbonyl group, resulting in a different stereochemical configuration which has implications for its biological activity. researchgate.net

The development of synthetic routes to steganacin and its analogues, including this compound, has been a key focus of research. google.com These synthetic efforts allow for the creation of various analogues to explore how structural modifications affect their biological properties, such as cytotoxicity. acs.orgkuleuven.be The relationship between these compounds is crucial for understanding the structure-activity relationships that govern their potential as therapeutic agents. acs.org

Table 1: Key Compounds in the Steganacin Family

| Compound Name | Class | Key Feature |

|---|---|---|

| Steganacin | Dibenzocyclooctadiene lignan lactone | Parent compound, acetate ester with antileukemic activity. acs.orggoogle.com |

| Steganangin | Dibenzocyclooctadiene lignan lactone | A naturally occurring ester related to steganacin. acs.org |

| Steganol | Dibenzocyclooctadiene lignan lactone | The alcohol precursor to steganacin. google.com |

| Steganone | Dibenzocyclooctadiene lignan lactone | The ketone corresponding to steganol. google.com |

| This compound | Steganacin Analogue | A stereoisomer of steganol, synthesized via isomerization. jst.go.jpresearchgate.net |

Evolution of Research Perspectives on this compound and Related Compounds

The perspective on this compound and its relatives has evolved from initial discovery and isolation to detailed investigations into their synthesis and biological mechanisms. Early work on steganacin established its potent cytotoxic and antileukemic properties, which were linked to its ability to inhibit tubulin polymerization, similar to colchicine (B1669291). dntb.gov.ua This discovery positioned the steganacin family as promising leads for anticancer drug development.

Subsequent research shifted towards the total synthesis of these complex molecules and the creation of novel analogues. google.com The synthesis of this compound in 1986 was part of this effort to generate analogues with potential antitumor activity. scirp.orgjst.go.jp Researchers aimed to understand the precise stereochemical requirements for cytotoxicity. researchgate.net Studies on various steganacin congeners and analogues clarified the importance of both absolute and relative configurations for biological activity. researchgate.netmolaid.com

More recent research has delved into the specific molecular mechanisms underlying the cytotoxicity of these compounds. While the inhibition of tubulin polymerization remains a key identified mechanism, broader cellular effects are also being explored. dntb.gov.ua For example, research on related lignans like isochaihulactone (B1195748) has shown that they can induce cell cycle arrest (specifically at the G2/M phase) and apoptosis through various signaling pathways, including the upregulation of tumor suppressor proteins like p53. scirp.orgnih.gov The investigation into how these compounds interact with cellular targets continues to be an active area of research, aiming to develop more selective and effective therapeutic agents. dntb.gov.uaresearchgate.net The study of compounds like this compound contributes to a deeper understanding of the pharmacophore—the essential structural features responsible for biological activity—within the dibenzocyclooctadiene lignan class.

Table 2: Research Focus on Steganacin Analogues Over Time

| Time Period | Primary Research Focus | Key Findings/Activities |

|---|---|---|

| 1970s | Isolation and Initial Characterization | Discovery of steganacin and steganangin from S. araliacea; identification of potent antileukemic activity. acs.orggoogle.com |

| 1980s | Synthesis and Structure-Activity Relationship (SAR) | First total synthesis of steganacin; synthesis of analogues like this compound to probe stereochemical requirements for activity. scirp.orgjst.go.jpgoogle.com |

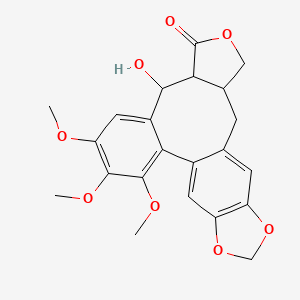

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

70051-15-9 |

|---|---|

Formule moléculaire |

C22H22O8 |

Poids moléculaire |

414.4 g/mol |

Nom IUPAC |

8-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one |

InChI |

InChI=1S/C22H22O8/c1-25-16-7-13-18(21(27-3)20(16)26-2)12-6-15-14(29-9-30-15)5-10(12)4-11-8-28-22(24)17(11)19(13)23/h5-7,11,17,19,23H,4,8-9H2,1-3H3 |

Clé InChI |

NFDCJWRBQDOGJP-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C(=C1)C(C3C(CC4=CC5=C(C=C42)OCO5)COC3=O)O)OC)OC |

SMILES canonique |

COC1=C(C(=C2C(=C1)C(C3C(CC4=CC5=C(C=C42)OCO5)COC3=O)O)OC)OC |

Synonymes |

epipicrosteganol picrosteganol |

Origine du produit |

United States |

Isolation and Natural Occurrence Research

Methodologies for Picrosteganol Isolation from Biological Sources

The isolation of lignans (B1203133) from natural sources, particularly from the genus Steganotaenia, involves a series of extraction and chromatographic techniques. Research has demonstrated the efficacy of activity-directed chromatographic fractionation for isolating dibenzocyclo-octadiene lignans from the stem bark of Steganotaenia araliacea. nih.gov This process typically begins with the extraction of the plant material, such as the roots or stem bark, using various solvents.

Studies have evaluated different extraction methods, including the use of hot ethanol, hot distilled water, and cold distilled water. dspace.unza.zmdspace.unza.zm For instance, powdered root material from S. araliacea has been subjected to extraction with these solvents to yield crude extracts containing various phytochemicals. dspace.unza.zmajol.info The ethanolic extraction often results in a viscous, oily residue. ajol.info One recommended approach involves a preliminary defatting of the plant material with organic solvents, followed by successive extractions with hot and then cold water to optimize the yield of active compounds. dspace.unza.zmdspace.unza.zmajol.info

Following the initial extraction, the resulting crude extract undergoes purification. A common procedure involves bioassay-guided purification. acs.org This method led to the isolation of a new dibenzocyclooctadiene lactone lignan (B3055560), 10-demethoxystegane, as a white solid from an organic extract of S. araliacea. acs.orgacs.org The purification process often employs various forms of chromatography, such as column and medium-pressure chromatography, to separate the individual compounds. researchgate.net

It is noteworthy that this compound itself is often described as a synthetic analog. For example, (-)-picrosteganol and (-)-epithis compound have been synthesized through the isomerization of (-)-steganol and (-)-episteganol, respectively. researchgate.net This indicates that while precursor lignans are abundant in the plant, this compound may be obtained through chemical modification of these naturally occurring compounds. researchgate.net

Investigation of this compound Presence in Plant Genera

Research into the natural occurrence of this compound-related lignans has predominantly focused on the plant genus Steganotaenia, which belongs to the Apiaceae family. acs.orgacs.org This genus comprises trees found in regions from Ethiopia to South Africa. acs.orgacs.org The species Steganotaenia araliacea is particularly recognized as a rich source of dibenzocyclooctadiene lactone lignans. acs.orgresearchgate.net

Since the initial discovery of antileukemic lignan lactones in S. araliacea of Ethiopian origin in 1973, extensive research has been conducted to identify and characterize related lignans and saponins, primarily from West African sources of the plant. researchgate.net Various parts of the plant, including the stem bark, roots, and leaves, have been found to contain these compounds. researchgate.net

While S. araliacea is a confirmed source of numerous lignans, this compound itself is highlighted in the literature as an analog of naturally occurring compounds like steganacin (B1217048). researchgate.net The stem bark of Steganotaenia araliacea has yielded a variety of lignans, including steganangin (B1265356), steganacin, steganolide A, episteganangin, steganoate A, and steganoate B. nih.gov These findings underscore the importance of the Steganotaenia genus as a source of the chemical precursors required for the synthesis of this compound.

Table 1: Lignans Isolated from Steganotaenia araliacea

| Compound Name | Plant Part | Reference(s) |

|---|---|---|

| 10-demethoxystegane | Not specified (Organic extract) | acs.org, nih.gov, acs.org |

| Steganone | Not specified (Organic extract) | acs.org, nih.gov, acs.org |

| Prestegane B | Not specified (Organic extract) | acs.org, nih.gov, acs.org |

| Steganangin | Stem Bark | nih.gov, nih.gov |

| Steganacin | Stem Bark | nih.gov, nih.gov |

| Steganolide A | Stem Bark | nih.gov |

| Episteganangin | Stem Bark | nih.gov |

| Steganoate A | Stem Bark | nih.gov |

Phytochemical Screening Approaches for this compound Identification

Phytochemical screening involves a series of qualitative tests to detect the presence of major classes of chemical compounds in a plant extract. These preliminary tests are crucial for indicating the presence of lignans, which are a class of polyphenols. The screening provides a general chemical profile of the extract before more sophisticated and specific analytical methods are employed.

The identification of lignans like this compound and its precursors in an extract from Steganotaenia araliacea would begin with these general tests. The presence of phenols, terpenoids, and glycosides can suggest the presence of lignans. For example, the Salkowski test is used to detect terpenoids, and a reddish-brown coloration at the interface of the chloroform (B151607) and sulfuric acid layers indicates a positive result. ijesi.org Tests for phenols involve adding ferric chloride solution to the extract, where a blue or green color indicates their presence. ijesi.org Given that lignans are polyphenolic, these tests are particularly relevant.

The following table summarizes various phytochemical tests that can be applied to a plant extract to screen for compounds that would include lignans.

Table 2: Phytochemical Screening Tests

| Test | Reagent(s) | Positive Result Indication | Reference(s) |

|---|---|---|---|

| Alkaloids | |||

| Mayer's Test | Mayer's Reagent | Creamy-white precipitate | ijsrp.org |

| Dragendorff's Test | Dragendorff's Reagent | Orange precipitate | ijsrp.org |

| Flavonoids | |||

| Alkaline Reagent Test | Dilute NaOH and HCl | Yellow solution turns colorless | ijsrp.org |

| Shinoda Test | Magnesium ribbon, concentrated HCl | Pink or red color | nih.gov |

| Phenols | |||

| Ferric Chloride Test | 10% Aqueous Ferric Chloride | Blue or green color | ijesi.org |

| Tannins | |||

| Ferric Chloride Test | Ferric Chloride | Blue-black coloration | nih.gov |

| Terpenoids | |||

| Salkowski Test | Chloroform, Concentrated H₂SO₄ | Reddish-brown layer at the interface | ijesi.org |

| Steroids | |||

| Liebermann-Burchard | Acetic anhydride, H₂SO₄ | Color change from violet to blue or green | ijesi.org |

| Glycosides |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 10-demethoxystegane |

| Steganone |

| Prestegane B |

| Steganangin |

| Steganacin |

| Steganolide A |

| Episteganangin |

| Steganoate A |

| Steganoate B |

| (-)-Epithis compound |

| (-)-Steganol |

| (-)-Episteganol |

| Apigenin 4′-glucoside |

Synthetic Strategies and Methodologies

Total Synthesis Approaches to Picrosteganol

The total synthesis of this compound and its isomers has been a subject of study, aiming to construct its complex molecular architecture from simpler starting materials. These approaches are crucial for confirming the structure of the natural product and for providing access to quantities needed for further research.

Regioselective Synthesis Pathways

Regioselective synthesis ensures that a chemical reaction affects only one specific region of a molecule, which is critical when dealing with multifunctional compounds like this compound. In the context of lignan (B3055560) synthesis, regioselectivity often pertains to the controlled formation of bonds at specific positions on the aromatic rings or the lactone core. For instance, methods have been developed for the regioselective formation of enolates, which are key intermediates in the construction of the butyrolactone ring found in this compound. researchgate.net The ability to control the site of reaction is fundamental to building the correct isomer and avoiding the formation of undesired byproducts. ualberta.camdpi.comorganic-chemistry.orgrsc.org

Stereoselective and Enantioselective Synthesis

The stereochemistry of this compound is a defining feature, and its synthesis requires a high degree of stereocontrol. Stereoselective reactions preferentially form one stereoisomer over others. chemistrydocs.comlibguides.comsaskoer.ca In the synthesis of this compound and related lignans (B1203133), this includes controlling the relative and absolute configuration of the multiple stereocenters.

A key achievement in this area was the synthesis of (-)-picro- and (-)-epithis compound, which have defined absolute configurations. researchgate.net This was accomplished through the isomerization of (-)-steganol and (-)-episteganol, respectively. researchgate.net Enantioselective synthesis, which produces a single enantiomer, is particularly important. One approach involves using a chiral auxiliary, such as (S)-γ-trityloxymethyl-γ-butyrolactone, to guide the stereochemical outcome of key reactions like asymmetric conjugate additions. clockss.org Chemoenzymatic strategies have also proven effective in achieving high stereoselectivity in the synthesis of complex molecules, showcasing the potential of biocatalysis. rsc.org

Table 1: Key Stereoselective Reactions in Lignan Synthesis

| Reaction Type | Key Feature | Example Application |

| Asymmetric Conjugate Addition | Use of a chiral auxiliary to induce stereoselectivity. | Synthesis of chiral γ-butyrolactones. clockss.org |

| Isomerization | Conversion of one stereoisomer to another. | Synthesis of (-)-picrosteganol from (-)-steganol. researchgate.netscirp.org |

| Biocatalytic Oxidation/Reduction | Use of enzymes (e.g., BVMO, KRED) for stereocontrol. | Stereoselective oxidation and reduction in prostaglandin (B15479496) synthesis. rsc.org |

Isomerization Reactions in this compound Synthesis

Isomerization reactions play a pivotal role in the synthesis of this compound by allowing for the conversion of more readily available stereoisomers into the desired target molecule. A notable example is the selective isomerization of (-)-steganol to produce (-)-picrosteganol. clockss.orgscirp.org This transformation is crucial as it provides a direct route to the picro-lignan skeleton from the corresponding steganacin-type precursor. Similarly, (-)-epithis compound can be synthesized from (-)-episteganol through an analogous isomerization process. researchgate.netscirp.org These reactions highlight the thermodynamic and kinetic factors that can be manipulated to favor the formation of a specific isomer. princeton.edu

Semisynthetic Pathways for this compound Analogs

Semisynthesis, which starts from a naturally occurring compound, is a valuable strategy for producing analogs of complex molecules like this compound. By modifying a readily available natural product, chemists can efficiently generate a variety of related compounds for structure-activity relationship studies. For this compound, this could involve using a related lignan as a starting material and chemically modifying it to produce different analogs. This approach can be more practical than a full total synthesis for creating a library of related compounds.

Optimization of Reaction Conditions in this compound Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired product in any chemical synthesis. beilstein-journals.orgprismbiolab.com This involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time. liberty.eduscielo.br For instance, in the synthesis of related compounds, the choice of oxidant and its stoichiometry, as well as the solvent, have been shown to significantly impact the conversion and selectivity of key steps. scielo.br The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. liberty.edu Machine learning and other data-driven approaches are emerging as powerful tools for accelerating the optimization of reaction conditions. beilstein-journals.org

Biosynthetic Pathway Elucidation

Investigation of Precursor Molecules in Picrosteganol Biosynthesis

The fundamental building blocks for this compound and other dibenzocyclooctadiene lignans (B1203133) are derived from the phenylpropanoid pathway. researchgate.netnih.gov This pathway converts the amino acid phenylalanine into various phenolic compounds.

The primary precursor for the lignan (B3055560) backbone is coniferyl alcohol . researchgate.netnih.gov Research indicates that two molecules of coniferyl alcohol undergo oxidative coupling to form the initial lignan structure. nih.gov Another key intermediate proposed in the hypothetical pathway leading to dibenzocyclooctadiene lignans is isoeugenol (B1672232) . researchgate.netfrontiersin.org The presence of isoeugenol has been confirmed in the fruits of S. chinensis, lending support to its role as a precursor molecule. frontiersin.org

These precursor molecules are intermediate compounds that can be channeled into various metabolic pathways, but in the context of lignan formation, they serve as the foundational units for the construction of the complex dibenzocyclooctadiene scaffold. ccbcmd.edu

Enzymatic Steps and Cascade Reactions in this compound Formation

The formation of the dibenzocyclooctadiene structure from precursor molecules is a multi-step enzymatic process. While the specific enzymes for every step in this compound synthesis are not all identified, the general sequence for related lignans provides a model.

Oxidative Coupling: The initial and critical step is the oxidative dimerization of two coniferyl alcohol molecules. This reaction is catalyzed by oxidative enzymes, such as laccases or peroxidases, which generate free radicals from the monolignol precursors. mdpi.comnih.gov

Stereochemical Control by Dirigent Proteins (DIRs): In the absence of a controlling factor, the coupling of these radicals would result in a mixture of various isomers. wikipedia.orgDirigent proteins (DIRs) play a crucial role by guiding this coupling to produce a specific stereoisomer. nih.govwikipedia.orgresearchgate.net For many lignans, this initial product is (+)-pinoresinol. wikipedia.org DIRs lack catalytic activity themselves but provide a scaffold to ensure the correct orientation of the radicals for a specific bond formation. researchgate.net

Reductive Steps: Following the initial coupling, a series of reductions occur. For instance, pinoresinol (B1678388) is sequentially reduced to lariciresinol (B1674508) and then to secoisolariciresinol (B192356). These steps are typically catalyzed by pinoresinol-lariciresinol reductases (PLRs) , which are NADPH-dependent enzymes. nih.govmdpi.com

Formation of the Dibenzocyclooctadiene Ring: The formation of the characteristic eight-membered ring of dibenzocyclooctadiene lignans is a key, though less understood, part of the cascade. It is believed to involve further intramolecular oxidative coupling, creating the biaryl bond and the cyclooctadiene ring. acs.org This step is likely catalyzed by a suite of enzymes including cytochrome P450s (CYPs) and O-methyltransferases (OMTs) . mdpi.com

A proposed pathway for dibenzocyclooctadiene lignans in Schisandraceae plants begins with isoeugenol, which is then metabolized by DIRs, PLRs, CYPs, OMTs, and other enzymes to form the complex final structures. mdpi.com

Genetic and Molecular Basis of this compound Biosynthesis

The synthesis of this compound is rooted in several fundamental metabolic pathways, with the phenylpropanoid pathway being central. researchgate.netmdpi.com

Phenylpropanoid Pathway: This pathway is the primary source of the C6-C3 phenylpropane units that form lignans. mdpi.comfrontiersin.org It starts with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.gov A series of subsequent enzymatic reactions, including hydroxylations and methylations catalyzed by enzymes like cinnamate-4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT), leads to the synthesis of monolignols such as coniferyl alcohol. researchgate.netresearchgate.net

Shikimate Pathway: The phenylpropanoid pathway itself is fed by the shikimate pathway, which produces the aromatic amino acid phenylalanine from precursors like erythrose 4-phosphate and phosphoenolpyruvate. mdpi.commdpi.com

Gene Identification: Research on Schisandra chinensis has led to the identification of genes encoding key enzymes. For example, a gene for coniferyl alcohol acyltransferase (CFAT) , an enzyme that acetylates coniferyl alcohol in a proposed first committed step of dibenzocyclooctadiene lignan biosynthesis, has been cloned and characterized. frontiersin.orgnih.gov The identification of such genes is crucial for understanding the molecular regulation of the pathway. nih.gov The expression of genes involved in the biosynthesis is often highest in the later stages of fruit development, correlating with the accumulation of the lignans. researchgate.net

The other pathways mentioned, such as the mevalonate (B85504) and non-mevalonate pathways, are primarily involved in the biosynthesis of terpenoids and are not directly involved in the formation of phenylpropanoid-derived lignans like this compound. mdpi.com

| Pathway | Role in this compound Biosynthesis | Key Precursors/Products | Key Enzymes |

| Shikimate Pathway | Produces the initial aromatic amino acid precursor. | Phenylalanine | - |

| Phenylpropanoid Pathway | Synthesizes the monolignol building blocks. | Cinnamic acid, Coniferyl alcohol, Isoeugenol | PAL, C4H, 4CL, COMT |

| Lignan-Specific Pathway | Dimerizes monolignols and forms the final structure. | Pinoresinol, Dibenzocyclooctadiene scaffold | Dirigent Proteins, PLR, CYPs, OMTs |

Metabolic Engineering Strategies for Enhanced this compound Production

The slow growth of plants like Schisandra and the low yields of chemical synthesis make metabolic engineering an attractive strategy for increasing the production of dibenzocyclooctadiene lignans. frontiersin.org

Elicitation in Plant Cultures: One approach involves using elicitors—compounds that trigger defense responses in plant cell or organ cultures—to boost the production of secondary metabolites. Studies on agitated microshoot cultures of S. chinensis have shown that elicitors like cadmium chloride, chitosan, and yeast extract can significantly enhance the accumulation of dibenzocyclooctadiene lignans. nih.gov For instance, elicitation with yeast extract led to an approximate 1.8-fold increase in lignan production. nih.gov

Heterologous Expression: A more advanced strategy involves transferring the identified biosynthetic genes into a microbial host, such as Escherichia coli or yeast (Pichia pastoris, Saccharomyces cerevisiae), to create a "cell factory" for producing this compound or its precursors. nih.govcebib-chile.com This requires the complete elucidation of the pathway and the successful expression and function of plant enzymes in the microbial host. While the de novo synthesis of simpler lignan skeletons like pinoresinol has been achieved in microbial consortia, producing complex molecules like this compound remains a significant challenge. researcher.life

Pathway Optimization: Once a heterologous production system is established, metabolic engineering techniques can be used to optimize the flow of metabolites towards the target compound. This can involve overexpressing rate-limiting enzymes, knocking out competing pathways, and optimizing the supply of cofactors like NADPH. nih.govmdpi.com The development of efficient genome editing tools like CRISPR/Cas9 has greatly facilitated these modifications in host organisms like P. pastoris. nih.gov

These strategies hold the potential to provide a sustainable and high-yield source of this compound and other valuable lignans for research and potential therapeutic applications.

Biological Activity and Pharmacological Mechanisms Research

In Vitro Studies of Picrosteganol's Biological Effects

In vitro studies, which are conducted using cells in a controlled laboratory setting, have provided foundational knowledge about how this compound interacts with biological systems at the cellular level.

Cellular Proliferation Inhibition Mechanisms

This compound has demonstrated the ability to inhibit the proliferation of various cell types. The mechanisms behind this inhibition often involve the modulation of proteins that are critical for cell growth and division. researchgate.net For instance, the inhibition of proliferation can be achieved by downregulating the expression of key proteins that drive the cell cycle forward, such as cyclins and cyclin-dependent kinases (CDKs). nih.gov Research into other compounds has shown that the suppression of proliferation signaling pathways is a key mechanism for inhibiting tumor growth. researchgate.net

Induction of Cell Cycle Arrest

This compound can induce cell cycle arrest, a process that halts cell division at specific checkpoints. wikipedia.org This allows the cell to repair DNA damage or, if the damage is too severe, to undergo programmed cell death. frontiersin.org Studies on other compounds have shown that cell cycle arrest can be induced at different phases, such as the G0/G1 or G2/M phase. nih.govjcancer.org The arrest is often mediated by the upregulation of CDK inhibitors like p27Kip1, which can block the activity of CDK complexes necessary for phase transitions. nih.govwikipedia.org For example, some compounds induce G2/M arrest by increasing the levels of phosphorylated CDC2 (Tyr15) and cyclin B1, while decreasing the levels of CDC25C. nih.gov

Apoptosis and Programmed Cell Death Pathways

This compound is known to induce apoptosis, or programmed cell death, a crucial process for removing damaged or unwanted cells. nih.gov Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. thermofisher.comteachmeanatomy.info The intrinsic pathway is triggered by internal cellular stress, such as DNA damage, leading to the release of cytochrome c from the mitochondria. mdpi.com The extrinsic pathway is activated by the binding of external ligands to death receptors on the cell surface. mdpi.com Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. thermofisher.com Research on other molecules has demonstrated that the induction of apoptosis is a key mechanism for their anti-cancer effects and often involves the generation of reactive oxygen species (ROS). mdpi.com

Modulation of Key Signaling Pathways (e.g., JNK, ERK, p53, p21, NAG-1, EGR-1)

This compound has been found to modulate several key signaling pathways that are integral to cell survival, proliferation, and death. These pathways include:

JNK and ERK Pathways: The c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways are components of the mitogen-activated protein kinase (MAPK) signaling cascade. The JNK pathway is often associated with cellular stress responses and apoptosis, while the ERK pathway is typically linked to cell proliferation and survival. nih.gov

p53 and p21: The p53 tumor suppressor protein is a critical sensor of cellular stress, including DNA damage. thermofisher.com Upon activation, p53 can induce cell cycle arrest, often through the upregulation of the CDK inhibitor p21. nih.gov This provides time for DNA repair or, alternatively, can trigger apoptosis. thermofisher.com

NAG-1 and EGR-1: Non-steroidal anti-inflammatory drug-activated gene 1 (NAG-1) is involved in promoting apoptosis. Early growth response-1 (EGR-1) is a transcription factor that can regulate the expression of genes involved in both cell growth and apoptosis. nih.gov Studies have shown a connection where the inhibition of EGR-1 can affect the transcription of p21 and JNK-1. nih.gov

Target Identification and Validation in Cellular Models

Identifying the specific molecular targets of this compound is a critical step in understanding its mechanism of action. rapidnovor.com This process involves a range of techniques to pinpoint the proteins or pathways that directly interact with the compound. nih.gov Target identification can be achieved through methods such as affinity-based approaches, which use modified versions of the small molecule to isolate its binding partners, and phenotype-based screens that look for cellular changes. researchgate.net Once potential targets are identified, they must be validated to confirm their role in the observed biological effects. wjbphs.com Validation can involve genetic techniques like CRISPR-Cas9 to knock down or knock out the target gene and observe if the effects of this compound are diminished. myllia.com

In Vivo Studies (Animal Models) of this compound's Biological Effects

Exploration of Biological Mechanisms in Animal Systems

The exploration of a drug's biological mechanism in a whole animal system is essential to understand its therapeutic effects and potential toxicities. For this compound and its parent compound, steganacin (B1217048), the primary biological mechanism identified in animal systems is the disruption of mitosis. hebmu.edu.cnnih.gov

Steganacin, a dibenzocyclooctadiene lignan (B3055560), demonstrated significant antitumor activity in murine models, specifically against P-388 leukemia. hebmu.edu.cn The underlying mechanism for this activity is its function as an antimitotic agent. This action stems from its ability to inhibit the polymerization of tubulin, the protein subunit that forms microtubules. hebmu.edu.cnnih.gov Microtubules are fundamental components of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division. nih.gov By preventing microtubule formation, steganacin and its analogs effectively halt cells in the process of division, leading to cell death and the inhibition of tumor growth. hebmu.edu.cnresearchgate.net

The study of such mechanisms in animal systems integrates information across multiple biological levels, from molecular interactions (the binding of the lignan to tubulin) to the cellular response (mitotic arrest) and ultimately to the whole-organism outcome (tumor suppression). umn.edu This integrated approach confirms that the anti-proliferative effects observed in cell cultures translate to a complex living system. escholarship.org

Intercellular and Intracellular Activity Research

The anticancer activity of this compound is rooted in its specific interactions within the cancer cell (intracellular activity), which in turn affects the surrounding tumor environment (intercellular effects).

Intracellular Activity: The principal intracellular target of this compound, inferred from studies on its parent compound steganacin, is the protein tubulin. nih.govresearchgate.net The mechanism is characterized by the following key events:

Tubulin Binding: Steganacin binds to the colchicine-binding site on β-tubulin. hebmu.edu.cnnih.gov This binding is competitive with colchicine (B1669291) and the related lignan podophyllotoxin (B1678966). nih.govijirset.com

Inhibition of Microtubule Polymerization: By binding to tubulin heterodimers, the compound prevents them from assembling into microtubules. nih.govnih.gov This action destabilizes the entire microtubule network, which is crucial for various cellular functions. researchgate.net

Cell Cycle Arrest: The disruption of microtubule dynamics has its most profound effect during mitosis. The inability to form a functional mitotic spindle triggers cell cycle surveillance mechanisms, causing the cell to arrest in the G2/M phase. nih.govresearchgate.net

Induction of Apoptosis: Prolonged mitotic arrest ultimately leads to programmed cell death, or apoptosis. researchgate.net This is a key outcome for an effective anticancer agent, as it eliminates the malignant cells.

Comparative Biological Efficacy Studies with Related Lignans (B1203133)

This compound belongs to the dibenzocyclooctadiene class of lignans, which includes several other biologically active compounds, most notably steganacin and podophyllotoxin. hebmu.edu.cn Comparing their efficacy and mechanisms provides valuable insights into their therapeutic potential.

This compound and Steganacin: this compound is an isomer of steganacin, synthesized to explore structure-activity relationships. nih.govjst.go.jp Both are considered potent antimitotic agents that function by inhibiting tubulin polymerization. hebmu.edu.cnnih.gov They share the same core mechanism of binding to the colchicine site on tubulin, preventing microtubule assembly and inducing mitotic arrest. nih.govresearchgate.net

Podophyllotoxin: This lignan is structurally similar to steganacin and also acts as a potent inhibitor of tubulin polymerization by binding to the colchicine site. hebmu.edu.cnscienceopen.com However, its clinical use as an anticancer agent was hampered by severe systemic toxicity. hebmu.edu.cn This limitation spurred the development of semi-synthetic derivatives with improved therapeutic profiles.

Etoposide (B1684455): Etoposide is a clinically successful semi-synthetic derivative of podophyllotoxin. nih.govhebmu.edu.cn Crucially, its mechanism of action is different from that of its parent compound and from steganacin-type lignans. Instead of targeting tubulin, etoposide inhibits the enzyme topoisomerase II. hebmu.edu.cnscienceopen.com This enzyme is responsible for managing DNA tangles during replication. By stabilizing a temporary break in the DNA strand created by the enzyme, etoposide prevents the re-ligation of the DNA, leading to DNA damage and cell death. scienceopen.com This shift in target from tubulin to topoisomerase II represents a major divergence in the pharmacological activity within the broader family of podophyllotoxin-related lignans.

Table 1: Comparative Efficacy of this compound and Related Lignans

| Compound | Class | Primary Intracellular Target | Mechanism of Action | Key Clinical Characteristic |

|---|---|---|---|---|

| This compound | Dibenzocyclooctadiene Lignan | Tubulin | Inhibits microtubule polymerization, leading to mitotic arrest. hebmu.edu.cnnih.gov | Investigational antitumor agent. nih.gov |

| Steganacin | Dibenzocyclooctadiene Lignan | Tubulin | Inhibits microtubule polymerization by binding to the colchicine site. hebmu.edu.cnnih.gov | Potent antitumor activity but development limited by toxicity. hebmu.edu.cn |

| Podophyllotoxin | Aryltetralin Lignan | Tubulin | Inhibits microtubule polymerization by binding to the colchicine site. hebmu.edu.cnscienceopen.com | Too toxic for systemic anticancer use; serves as a lead compound. hebmu.edu.cn |

| Etoposide | Semi-synthetic Podophyllotoxin Derivative | Topoisomerase II | Prevents DNA re-ligation, causing double-strand breaks. scienceopen.com | Widely used clinical anticancer drug with reduced toxicity. nih.govhebmu.edu.cn |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Correlating Structural Motifs of Picrosteganol with Specific Biological Activities

This compound belongs to the dibenzocyclooctadiene lignan (B3055560) class, a group of natural products known for their wide range of biological activities, including antitumor and antiviral properties. The cytotoxic activity of these compounds is intrinsically linked to their unique three-dimensional structure.

Key structural motifs of this compound and related lignans (B1203133) that are critical for their biological activity include:

The Lactone Ring: The seven-membered lactone ring fused to the cyclooctadiene system is a common feature among many biologically active lignans. Its conformation and the stereochemistry at the adjacent carbons are critical.

Substituents on the Cyclooctadiene Ring: Modifications on the eight-membered ring, such as the presence of hydroxyl or acetyl groups, can significantly alter biological activity. For example, a hydroxyl group at C-7 has been observed to decrease the inhibitory activity of certain lignans in anti-inflammatory assays. nih.gov

This compound is an isomer of Steganol, and its activity is often compared to the highly potent parent compound, Steganacin (B1217048). The primary biological activity of interest for this compound is its cytotoxicity against various cancer cell lines. researcher.lifenih.gov Research has shown that the arrangement of the biphenyl (B1667301) system and the stereochemistry of the lactone ring are paramount. The cytotoxic effects of these lignans are largely attributed to their ability to inhibit tubulin polymerization, a critical process in cell division. The specific structural arrangement of this compound allows it to bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Rational Design and Synthesis of this compound Derivatives for Enhanced Activity

The rational design of this compound derivatives is guided by SAR findings to enhance potency and selectivity. The synthesis of these analogs often starts from naturally abundant precursors or involves the modification of the core structure.

One key synthetic strategy involves the isomerization of related, more abundant lignans. For instance, (-)-Picrosteganol can be synthesized via the isomerization of (-)-Steganol at the α-position to the lactone carbonyl. This selective epimerization changes the stereochemistry at a crucial center, leading to a different conformational arrangement and, consequently, altered biological activity.

The goals of synthesizing derivatives include:

Improving Potency: Small modifications, such as altering substituent groups on the aromatic rings or the cyclooctadiene moiety, can lead to derivatives with significantly higher cytotoxicity. nih.govmdpi.com

Increasing Selectivity: Designing analogs that preferentially target cancer cells over healthy cells is a major objective to minimize side effects.

Overcoming Resistance: The synthesis of novel derivatives is a strategy to combat drug resistance mechanisms that may develop against existing compounds. znaturforsch.com

Research has explored various modifications, such as the introduction of different ester groups or the alteration of the oxygenation pattern on the biphenyl rings, to create libraries of compounds for screening. nih.govnih.govacs.org For example, studies on other complex natural products have shown that introducing moieties like a p-nitrophenyl-substituted thiourea (B124793) can result in derivatives with remarkably enhanced cytotoxic activity against various cancer cell lines. nih.gov

Stereochemical Influences on this compound's Biological Actions

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of the biological activity of dibenzocyclooctadiene lignans. researchgate.netnih.govrsc.org These molecules possess multiple chiral centers and exhibit atropisomerism due to restricted rotation around the biaryl bond, leading to stereoisomers with distinct biological profiles.

The key stereochemical features influencing this compound's activity are:

Atropisomerism: The orientation of the two aromatic rings relative to each other (axial chirality) is crucial. The naturally occurring, biologically active lignans like Steganacin typically possess the (aR) configuration, which is significantly more potent than the unnatural (aS) atropisomer. This highlights the strict stereochemical requirement for binding to the target protein, tubulin.

The cytotoxic activities of optically pure congeners and analogs have been studied to clarify the absolute and relative configurational requirements for activity. frontiersin.org It is understood that the specific 3D shape of the molecule must be complementary to the binding site on the target protein for a potent biological effect. nih.govkoreascience.kr

| Compound | Key Stereochemical Feature | Reported Biological Activity |

|---|---|---|

| (-)-Steganacin | (aR)-Biphenyl, specific lactone stereochemistry | Highly potent inhibitor of tubulin polymerization; strong cytotoxic activity. |

| (-)-Picrosteganol | Epimer of (-)-Steganol at C-5 | Shows antitumor activity, but generally less potent than (-)-Steganacin. |

| (-)-Epithis compound | Diastereomer of (-)-Picrosteganol | Synthesized for comparative studies to understand stereochemical influence. |

| (aS)-Atropisomers | Unnatural biphenyl configuration | Significantly reduced or no cytotoxic activity compared to (aR) isomers. |

Computational Chemistry Approaches in this compound SAR/SMR

Computational chemistry provides powerful tools to investigate SAR and SMR at the molecular level, offering insights that can guide the synthesis and testing of new derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govmdpi.com For this compound and its analogs, docking simulations are primarily used to study their interaction with tubulin, their main molecular target.

These simulations can:

Predict Binding Poses: Docking can model how this compound fits into the colchicine-binding site of tubulin. This helps to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Explain SAR: By comparing the docking scores and binding modes of different derivatives, researchers can rationalize why certain structural modifications enhance or diminish activity. For example, a derivative that forms an additional hydrogen bond with a key amino acid residue in the binding pocket would be predicted to have a higher binding affinity and, potentially, greater cytotoxic potency.

Guide Drug Design: The insights from docking studies can guide the design of new analogs with improved binding characteristics.

Studies on dibenzocyclooctadiene lignans have used molecular docking to predict their binding affinity to various protein targets, including those involved in inflammation like iNOS and TNF-α, revealing how different structural moieties influence binding energy.

Quantitative Structure-Activity Relationship (QSAR) is a computational method that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researcher.life

The process involves:

Data Collection: A dataset of compounds with known chemical structures and measured biological activities (e.g., IC50 values for cytotoxicity) is compiled.

Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound.

Model Building: Statistical methods are used to build a regression model that correlates the descriptors with the biological activity.

For this compound and its analogs, QSAR models can:

Predict Activity: Once a reliable QSAR model is developed, it can be used to predict the biological activity of new, unsynthesized derivatives. This allows for the virtual screening of large libraries of compounds, prioritizing the most promising candidates for synthesis and testing.

Identify Key Descriptors: QSAR analysis can identify the molecular properties that are most important for activity. For example, a model might reveal that a certain level of lipophilicity and a specific molecular shape are critical for high cytotoxicity.

Provide Mechanistic Insights: The descriptors identified in a QSAR model can offer clues about the mechanism of action. koreascience.kr

Advanced Analytical Research and Methodologies

Spectroscopic Techniques for Structural Elucidation and Conformation Analysis

Spectroscopic methods are fundamental in the study of natural products, providing detailed insights into molecular structure, connectivity, and stereochemistry. For a molecule such as Picrosteganol, a combination of techniques is essential to unequivocally determine its complex architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, including complex natural products. numberanalytics.comazolifesciences.com The power of NMR lies in its ability to map the carbon-hydrogen framework of a molecule, providing data on the chemical environment of individual nuclei. azolifesciences.com

In the context of this compound and its analogs, a suite of NMR experiments is employed:

¹H NMR: Identifies the number and type of protons in a molecule, offering clues about the surrounding electronic environment and the proximity of other protons through spin-spin coupling.

¹³C NMR: Determines the number of non-equivalent carbons and provides information about their hybridization state (sp³, sp², sp).

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. nanalysis.com

2D NMR Techniques (COSY, HMQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) reveals proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) correlates directly bonded carbon and proton atoms, and Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between carbons and protons over two to three bonds. These are instrumental in assembling the molecular puzzle.

While specific NMR data for this compound is not extensively published, the analysis of related lignans (B1203133) from Steganotaenia araliacea relies heavily on these techniques to differentiate between isomers and establish their structures. csir.co.za The synthesis of this compound analogs, for instance, utilizes spectroscopic data to confirm the structure of the resulting compounds. jst.go.jpjst.go.jp

Table 1: Application of NMR Techniques in Lignan (B3055560) Structural Elucidation

| NMR Experiment | Information Provided | Relevance to this compound Research |

|---|---|---|

| ¹H NMR | Proton chemical shifts and coupling constants. | Determines the proton environment and stereochemical relationships. |

| ¹³C NMR | Carbon chemical shifts. | Identifies all unique carbon atoms in the molecule's skeleton. azolifesciences.com |

| DEPT | Multiplicity of carbon signals (CH, CH₂, CH₃). | Differentiates between carbon types, aiding in skeleton assembly. nanalysis.com |

| COSY | Correlation between coupled protons. | Establishes H-H connectivity within spin systems. |

| HSQC/HMQC | Correlation between directly bonded ¹H and ¹³C. | Maps protons to their attached carbons. |

| HMBC | Correlation between ¹H and ¹³C over 2-3 bonds. | Connects different fragments of the molecule, crucial for complex structures. |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. azolifesciences.comnih.gov It provides precise coordinates of each atom, revealing bond lengths, bond angles, and, crucially for chiral molecules like this compound, the absolute stereochemistry. researchgate.net

The method involves directing X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure is built. For chiral, enantiomerically pure compounds, anomalous dispersion effects can be used to determine the absolute configuration with high confidence. mit.edunih.gov

In the study of this compound-related compounds, X-ray crystallography has been pivotal. Research on steganacin (B1217048) analogs confirmed the absolute configuration of (-)-epithis compound through X-ray crystallographic analysis. researchgate.netresearchgate.net This demonstrates the technique's critical role in definitively assigning the stereochemistry at the multiple chiral centers present in this class of lignans, resolving ambiguities that might remain after spectroscopic analysis alone. researchgate.net

Table 2: Role of X-ray Crystallography in this compound Studies

| Feature | Description | Significance |

|---|---|---|

| Method | Diffraction of X-rays by a single crystal. | Provides a definitive 3D model of the molecule. nih.gov |

| Key Output | Atomic coordinates, bond lengths, bond angles, and absolute configuration. | Unambiguously determines the spatial arrangement of atoms. |

| Application | Confirmation of the structure of (-)-epithis compound. researchgate.netresearchgate.net | Validates structures of this compound and its isomers. |

Mass Spectrometry (MS) Applications in this compound Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. thermofisher.comkhanacademy.org It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure. thermofisher.com

Key MS applications in the study of this compound include:

Molecular Weight Determination: Electron Ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) are used to generate a molecular ion, the peak of which provides the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): This technique measures the m/z ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule. This is essential for distinguishing between compounds with the same nominal mass but different atomic compositions.

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions are selected, fragmented, and the fragments are then analyzed. thermofisher.com This fragmentation pattern provides structural information that can help in identifying the compound and its substructures.

In the phytochemical investigation of Steganotaenia araliacea, from which related lignans are isolated, both low-resolution (EI-MS) and high-resolution mass spectrometry (HRMS) were used to identify isolated flavonoids, demonstrating the utility of these methods in characterizing constituents of the source plant. csir.co.za

Table 3: Mass Spectrometry in the Analysis of Natural Products like this compound

| MS Technique | Application | Information Gained |

|---|---|---|

| EI-MS / ESI-MS | Ionization and mass analysis. | Molecular weight of the compound. khanacademy.org |

| HRMS | High-accuracy mass measurement. | Exact molecular formula. csir.co.za |

| MS/MS | Fragmentation analysis. | Structural information and identification of molecular fragments. thermofisher.com |

Chromatographic Methods for this compound Separation and Purity Assessment

Chromatography is an indispensable tool for the separation, isolation, and purification of individual compounds from complex mixtures, such as plant extracts. ijarsct.co.in It is also the basis for analytical methods to assess the purity of a synthesized or isolated compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile or thermally unstable compounds. asianjpr.com Reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase, is the most common mode used in the analysis of drugs and natural products. ijarsct.co.in

Developing an HPLC method for this compound would involve several key steps:

Column Selection: A C18 column is a common starting point for RP-HPLC, offering good retention for moderately non-polar compounds. ijper.org

Mobile Phase Selection: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. The ratio is optimized to achieve good separation and reasonable retention times. Buffers may be added to control the pH and improve peak shape. scielo.br

Detection: A Photo Diode Array (PDA) or UV detector is commonly used, set to a wavelength where the analyte has maximum absorbance.

Method Validation: Once developed, the method must be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijarsct.co.inijper.org

Table 4: General Parameters for HPLC Method Development for this compound Analysis

| Parameter | Typical Selection | Purpose |

|---|---|---|

| System | HPLC with PDA or UV Detector | Separation and detection of the analyte. |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Stationary phase for separating based on polarity. ijper.org |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer mixture | Elutes the components from the column. scielo.br |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. scielo.br |

| Injection Volume | 10-20 µL | Amount of sample introduced for analysis. ijper.org |

| Detection Wavelength | Determined by UV-Vis scan (e.g., 210-350 nm) | Wavelength of maximum absorbance for highest sensitivity. ijper.org |

Gas Chromatography (GC) for Volatile Metabolite Analysis

Gas Chromatography (GC) is a powerful separation technique used for volatile and thermally stable compounds. imist.ma When coupled with a mass spectrometer (GC-MS), it becomes an exceptional tool for the identification of individual components in a complex volatile mixture. researchgate.net This is particularly relevant for analyzing the essential oils and volatile extracts of plants, which can provide chemotaxonomic information and identify other bioactive compounds present alongside non-volatile lignans like this compound.

Table 5: Selected Volatile Metabolites Identified in Steganotaenia araliacea Seeds by GC-MS Analysis

| Compound | Type | Potential Relevance |

|---|---|---|

| α-Pinene | Monoterpene | Common essential oil component. |

| α-Linalool | Terpene Alcohol | Fragrance and flavor compound. |

| Apiol | Phenylpropene | Bioactive compound also found in parsley. |

| Falcarinol | Polyacetylene | Known for its bioactive properties. |

| Stigmasterol | Phytosterol | Plant sterol used in synthesis of steroid hormones. |

Source: GC-MS analysis of the essential oil and methanol extract of the seeds of Steganotaenia araliacea Hochst. scirp.org

Advanced Characterization Techniques in this compound Research

The definitive structural elucidation of complex natural products like this compound, a dibenzocyclooctadiene lignan lactone, relies on a combination of sophisticated analytical methodologies. The molecule's intricate stereochemistry and fused ring system necessitate the use of high-resolution mass spectrometry and advanced nuclear magnetic resonance techniques to unambiguously determine its constitution and configuration. nih.govpsu.edu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a foundational technique for determining the elemental composition of an unknown compound with high precision. nih.gov For this compound, HRMS analysis provides the exact mass of the molecule, allowing for the confident determination of its molecular formula, C₂₂H₂₂O₈. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, an essential first step in structure elucidation. thieme-connect.compsu.edu

The data obtained from HRMS is critical for confirming that the isolated compound matches the expected molecular formula derived from other analytical methods and for corroborating the structural hypotheses developed from NMR data.

Interactive Table: High-Resolution Mass Spectrometry (HRMS) Data for this compound

The table below shows the calculated exact mass for the protonated molecular ion of this compound.

| Adduct | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₂₂H₂₃O₈⁺ | 415.13875 |

Table 1: HRMS data provides the exact mass-to-charge ratio (m/z), confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. sci-hub.se A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assemble the complete chemical structure of this compound.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. sci-hub.se For this compound, this includes distinct signals for the aromatic protons, the protons of the three methoxy (B1213986) groups, the methylenedioxy bridge, and the complex, overlapping signals from the aliphatic protons of the cyclooctadiene and lactone rings.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments (e.g., carbonyl, aromatic, aliphatic). researchgate.net Broadband proton-decoupled ¹³C NMR spectra show 22 distinct signals, corresponding to each carbon atom in this compound, confirming the carbon count from the molecular formula.

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for piecing together the molecular puzzle. Current time information in Bangalore, IN.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the same spin system, which is crucial for tracing the connectivity through the aliphatic rings.

HSQC spectra correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on their known proton assignments.

HMBC spectra reveal long-range correlations between protons and carbons separated by two or three bonds. These correlations are vital for connecting the different structural fragments, such as linking the aromatic rings to the cyclooctadiene core and identifying the positions of the methoxy and lactone groups.

Together, these NMR techniques allow for the complete assignment of all proton and carbon signals and the elucidation of the planar structure of this compound.

Interactive Table: Plausible ¹H NMR Spectroscopic Data for this compound (500 MHz, Chloroform-d)

This table presents hypothetical, but chemically plausible, proton NMR data for this compound based on its known structure and data from similar lignans.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-Ar | 6.85 | s | - |

| H-Ar | 6.54 | s | - |

| -OCH₂O- | 5.95 | d | 1.4 |

| -OCH₂O- | 5.93 | d | 1.4 |

| H-7 | 4.75 | d | 9.5 |

| H-9 | 4.20 | d | 6.0 |

| -OCH₃ | 3.90 | s | - |

| -OCH₃ | 3.88 | s | - |

| -OCH₃ | 3.55 | s | - |

| H-1' | 3.05 | m | - |

| H-8 | 2.90 | m | - |

| H-2'a | 2.65 | dd | 14.0, 5.5 |

| H-2'b | 2.40 | dd | 14.0, 11.5 |

Table 2: Representative ¹H NMR data illustrating the different proton environments in this compound. Abbreviations: s (singlet), d (doublet), dd (doublet of doublets), m (multiplet).

Interactive Table: Plausible ¹³C NMR Spectroscopic Data for this compound (125 MHz, Chloroform-d)

This table presents hypothetical, but chemically plausible, carbon-13 NMR data for this compound.

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

|---|---|---|---|

| C=O | 175.1 | C-Ar | 125.5 |

| C-Ar | 151.8 | C-Ar | 122.0 |

| C-Ar | 148.0 | C-Ar | 108.5 |

| C-Ar | 147.5 | C-Ar | 106.9 |

| C-Ar | 141.2 | -OCH₂O- | 101.3 |

| C-Ar | 135.4 | C-7 | 71.5 |

| C-Ar | 133.1 | -OCH₃ | 60.8 |

| C-Ar | 128.9 | -OCH₃ | 56.2 |

| C-9 | 52.5 | C-1' | 45.8 |

| C-8 | 42.1 | C-2' | 35.4 |

Table 3: Representative ¹³C NMR data showing the carbon skeleton of this compound.

X-ray Crystallography

While NMR and MS can define the planar structure and relative stereochemistry, single-crystal X-ray crystallography provides the most definitive evidence for the absolute three-dimensional arrangement of atoms in a molecule. researchgate.netbeilstein-archives.org By diffracting X-rays off a well-ordered crystal of the compound, researchers can generate a precise electron density map and, from that, a complete molecular model. nih.gov For a molecule with multiple chiral centers like this compound, X-ray analysis is the gold standard for unambiguously determining its absolute configuration, provided that a suitable single crystal can be grown.

Potential Therapeutic Applications Research Pre Clinical Focus

Investigation of Picrosteganol in Oncological Research

This compound has been identified as a substance with antineoplastic properties, suggesting its potential role in cancer research. The broader class of picrotoxane sesquiterpenoids, to which this compound belongs, is recognized for a range of powerful biological activities, which supports the rationale for investigating this compound's specific anticancer effects.

Specific Cancer Cell Line Responsiveness (e.g., Lung, Prostate)

Currently, there is a notable lack of specific published research detailing the cytotoxic or anti-proliferative effects of this compound on specific cancer cell lines, including those from lung and prostate cancer. While the general classification as an antineoplastic agent is established, dedicated in-vitro studies on well-characterized lung and prostate cancer cell lines are needed to determine its efficacy and mechanism of action in these specific malignancies. Further research would be required to generate data on its potential responsiveness in cell lines such as A549 (non-small cell lung cancer) or PC-3 and LNCaP (prostate cancer).

Other Potential Biological Applications and Disease Models

Beyond its potential in oncology, the structural characteristics of this compound and its classification within the picrotoxane sesquiterpenoids suggest that it may possess other biological activities. Compounds from this class have been explored for various pharmacological effects. However, specific preclinical studies investigating this compound in other disease models are not widely available in the current scientific literature. Future research could explore its potential in areas such as neurobiology or infectious diseases, given the diverse activities of related compounds.

Drug Discovery and Lead Optimization Research

This compound's natural origin and its designation as a biologically active compound position it as a potential lead compound in drug discovery programs. The process of lead optimization would involve medicinal chemistry efforts to synthesize analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties. The complex structure of this compound could serve as a scaffold for the development of novel therapeutic agents. However, there is currently limited published information on specific lead optimization studies involving this compound. The development of synthetic routes and the exploration of its structure-activity relationships would be crucial next steps in harnessing its therapeutic potential.

Future Directions and Research Gaps

Unexplored Biological Targets and Pathways for Picrosteganol

While the primary mechanism of action for many lignans (B1203133) involves interaction with tubulin, the full spectrum of this compound's biological targets remains an open field of investigation. patsnap.com The known activity of related compounds provides a logical starting point, but a comprehensive understanding requires looking beyond the cytoskeleton.

Future research should focus on identifying novel protein interactions. Lignans can influence a variety of signaling pathways, and this compound may have unique effects that are yet to be discovered. For instance, the MAPK signaling pathway, which is crucial in cell proliferation and death, is a potential area of interest. nih.gov A related lignan (B3055560), isochaihulactone (B1195748), has been shown to induce cell death in prostate cancer cells through the JNK signaling pathway, leading to the expression of the NAG-1 gene. nih.govscirp.org It is plausible that this compound could engage with components of the MAPK cascade, such as JNK1/2, or other related pathways like the prolactin signaling pathway which also involves MAPK and PI3K/AKT cascades. genome.jp

Furthermore, the potential for this compound to interact with "off-target" proteins should be systematically explored. nih.gov These off-target effects are not necessarily detrimental and may reveal novel therapeutic applications. nih.gov Identifying these interactions is crucial for building a complete pharmacological profile of the compound.

Key research questions that remain unanswered include:

Does this compound interact with other cytoskeletal components besides tubulin?

Which specific kinases or phosphatases in major signaling pathways are modulated by this compound?

Can this compound influence gene expression through epigenetic modifications or interaction with transcription factors?

Are there unique binding proteins for this compound that are not targeted by other known lignans?

Exploring these questions will provide a more nuanced understanding of this compound's cellular effects and could unveil previously unimagined therapeutic possibilities.

Opportunities in this compound Analogue Synthesis and Design

The structural scaffold of this compound offers significant opportunities for medicinal chemistry and the development of novel analogues with improved properties. The systematic modification of a lead compound to understand how structural changes affect biological activity is the core of structure-activity relationship (SAR) studies. oncodesign-services.comcollaborativedrug.com By synthesizing a series of analogues with slight structural modifications, researchers can identify the key molecular features responsible for its biological effects. oncodesign-services.comresearchgate.net

The development of this compound analogues could be guided by several strategic objectives:

Enhanced Potency: Modifications aimed at increasing the binding affinity of the molecule to its primary target.

Improved Selectivity: Designing analogues that preferentially bind to a specific target, thereby reducing off-target effects. oncodesign-services.com

Overcoming Resistance: In cancer therapy, resistance to anti-tubulin agents can arise from mechanisms like the overexpression of efflux pumps. oaepublish.com Designing analogues that are not substrates for these pumps is a critical goal.

Optimized Pharmacokinetics: Altering the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties.

A focused SAR study on this compound would involve the synthesis and biological testing of a library of related compounds. oncodesign-services.commdpi.com This process allows for the identification of structural elements that are essential for activity. mdpi.com For example, based on the study of other complex natural products, it can be concluded that the presence of both an ester function and a basic amino function can be essential for inhibiting cell growth. mdpi.com

Below is a table outlining potential sites for modification on the this compound core structure and the rationale for these changes.

| Modification Site | Type of Modification | Rationale / Desired Outcome |

| Aromatic Rings | Alteration of substituent groups (e.g., methoxy (B1213986), hydroxyl) | Modulate binding affinity and selectivity; alter metabolic stability. |

| Lactone Ring | Opening, resizing, or replacing the lactone ring | Investigate the importance of the lactone for target binding and overall activity. |

| Stereochemistry | Synthesis of different stereoisomers (e.g., epimers) | Determine the optimal three-dimensional arrangement for biological activity. |

| Side Chains | Introduction of new functional groups (e.g., amines, halogens) | Improve solubility, cell permeability, or introduce new binding interactions. |

This is an interactive data table. You can sort and filter the data to explore the different modification strategies.

These synthetic efforts, combined with computational modeling, can accelerate the design of new chemical entities with superior therapeutic profiles. oncodesign-services.com

Advanced Methodological Development for this compound Study

To fully elucidate the biological functions and therapeutic potential of this compound, the application of advanced analytical and computational methods is essential. mit.edu These techniques can provide deeper insights into its mechanism of action and help identify new research avenues. jibc.ca

Target Identification and Mechanism Elucidation: Phenotypic screening, which identifies compounds that produce a desired effect in cells without prior knowledge of the target, can be a powerful discovery tool. pharmafeatures.com Once an effect is observed, modern target identification methods can be employed. Techniques like chemical proteomics, which uses affinity-based probes, can "pull out" the binding partners of this compound from cell lysates. researchgate.net Furthermore, genetic screening methods such as CRISPR-Cas9 can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target pathway. researchgate.net

Advanced Analytical Techniques: The characterization of this compound and its metabolites requires sophisticated analytical methods. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for analyzing complex biological samples. numberanalytics.commdpi.com High-resolution mass spectrometry can provide the exact mass and elemental composition of molecules, which is crucial for identifying unknown metabolites or confirming the structure of synthetic analogues. mdpi.com For detailed structural analysis, two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex three-dimensional structure of molecules in solution. numberanalytics.com

Computational Approaches: In silico methods play a vital role in modern drug discovery. nih.gov Molecular docking and dynamics simulations can predict how this compound and its analogues bind to potential protein targets, providing insights into the molecular interactions that drive their activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the biological activity of new analogues based on their chemical structure, helping to prioritize which compounds to synthesize. oncodesign-services.com Reverse docking, where a small molecule is screened against a database of protein structures, can help to identify potential off-targets and new therapeutic applications. nih.gov

| Methodological Area | Advanced Technique | Application to this compound Research |

| Target Identification | Chemical Proteomics | Isolation and identification of direct protein binding partners. |

| CRISPR-Cas9 Screening | Uncovering genes and pathways essential for this compound's activity. researchgate.net | |

| Structural Analysis | 2D NMR Spectroscopy | Detailed structural elucidation of this compound and its analogues. numberanalytics.com |

| High-Resolution Mass Spectrometry | Accurate mass measurement for metabolite identification and formula confirmation. mdpi.com | |

| Computational Study | Molecular Dynamics Simulation | Simulating the binding process and stability of the this compound-target complex. nih.gov |

| Reverse Docking | Predicting potential new biological targets and off-target effects. nih.gov |

This is an interactive data table. You can explore the different advanced methods and their specific applications in this compound research.

By integrating these advanced methodologies, researchers can overcome the limitations of traditional approaches and accelerate the journey of this compound from a natural product to a well-characterized compound with potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.